N,N-Diallyl-6-chloro-2-pyridinamine
Overview
Description
N,N-Diallyl-6-chloro-2-pyridinamine: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two allyl groups attached to the nitrogen atom and a chlorine atom at the 6th position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diallyl-6-chloro-2-pyridinamine typically involves the reaction of 6-chloro-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyl-6-chloro-2-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like ethanol or DMF.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like dichloromethane or water.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include N,N-diallyl-6-aminopyridine, N,N-diallyl-6-thiopyridine, and N,N-diallyl-6-alkoxypyridine.
Oxidation Reactions: Products include N,N-diallyl-6-chloro-2-pyridine epoxide and N,N-diallyl-6-chloro-2-pyridine aldehyde.
Reduction Reactions: Products include N,N-diallyl-6-chloropiperidine.
Scientific Research Applications
Chemistry: N,N-Diallyl-6-chloro-2-pyridinamine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding.
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N-Diallyl-6-chloro-2-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the allyl groups and the chlorine atom enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N,N-Diallyl-2-pyridinamine: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and reactivity.
N,N-Diallyl-6-bromo-2-pyridinamine: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
N,N-Diallyl-6-methyl-2-pyridinamine: Has a methyl group at the 6th position, affecting its chemical and biological properties.
Uniqueness: N,N-Diallyl-6-chloro-2-pyridinamine is unique due to the presence of both allyl groups and a chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-N,N-bis(prop-2-enyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h3-7H,1-2,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGXOEOQIFRMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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